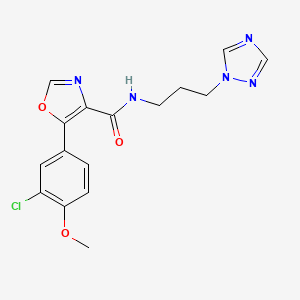

PF-04802367

Description

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-N-[3-(1,2,4-triazol-1-yl)propyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3/c1-24-13-4-3-11(7-12(13)17)15-14(20-10-25-15)16(23)19-5-2-6-22-9-18-8-21-22/h3-4,7-10H,2,5-6H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFYFNAGNBUGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)NCCCN3C=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision of PF-04802367: A Technical Guide to its Mechanism of Action on GSK-3β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PF-04802367, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). PF-04802367, also known as PF-367, has emerged as a significant research tool for studying the roles of GSK-3 in various cellular processes and as a promising scaffold for the development of therapeutics targeting GSK-3-mediated pathologies, including Alzheimer's disease.[1][2][3][4] This document details the molecular interactions, inhibitory kinetics, and cellular effects of PF-04802367, supported by comprehensive data tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: A Selective ATP-Competitive Inhibitor

PF-04802367 functions as a Type I kinase inhibitor, directly competing with ATP for binding to the catalytic site of GSK-3β.[1] Its high potency and exceptional selectivity are rooted in its unique structural interactions within the kinase domain.

X-ray crystallography studies of PF-04802367 in complex with GSK-3β (PDB code: 5K5N) reveal that the inhibitor binds in the ATP pocket situated between the N- and C-lobes of the enzyme.[1] The key to its high affinity and selectivity is the formation of strong cation-π interactions with a relatively rigid arginine residue at the ATP site.[1] Additionally, the oxazole and amide nitrogens of PF-04802367 form critical donor-acceptor hydrogen bonds with the backbone of Valine 135 in the hinge region of the enzyme.[1] This specific binding mode distinguishes it from many other kinase inhibitors and contributes to its remarkable selectivity over other kinases, including the closely related CDK2.[1]

Quantitative Analysis of GSK-3β Inhibition

The inhibitory activity of PF-04802367 against GSK-3 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of GSK-3 Isoforms by PF-04802367

| Assay Type | Target | IC50 (nM) |

| Recombinant Human Enzyme Assay | GSK-3β | 2.1 |

| ADP-Glo Assay | GSK-3β | 1.1 |

| Mobility Shift Assay | GSK-3β | 9.0 |

| Mobility Shift Assay | GSK-3α | 10.0 |

| [Data sourced from multiple assays demonstrating potent inhibition of both GSK-3 isoforms.][1][5] |

Table 2: Cellular Activity and Safety Profile of PF-04802367

| Assay Type | System | IC50 / EC50 (nM) |

| Tau Phosphorylation Inhibition | Stable inducible CHO cell line (GSK-3β/tau) | 466 |

| β-catenin Translocation (Wnt Pathway) | HeLa cells | 6,200 (EC50) |

| Gene Transcription (Wnt Pathway) | U20S cells | 20,600 (EC50) |

| Cell Viability (Cytotoxicity) | THLE cells | 117,000 |

| hERG Screening | hERG channel assay | >100,000 |

| [Summary of PF-04802367 activity in cellular contexts and its in vitro safety profile.][5] |

Table 3: Kinase Selectivity Profile of PF-04802367

| Screening Panel | Number of Kinases | Concentration (µM) | Kinases with >65% Inhibition |

| Biochemical Functional Assay Panel | 240 | 10 | 6 (including GSK-3α/β) |

| DiscoverRx KINOMEscan® Panel (Competitive Binding) | 386 (442 total) | Not specified | 18 (including GSK-3α/β) |

| [PF-04802367 demonstrates high selectivity for GSK-3 over a broad range of other kinases.][1] |

Signaling Pathway Modulation

GSK-3β is a critical node in multiple signaling pathways. PF-04802367's primary impact has been characterized in the context of tau phosphorylation, a key pathological hallmark of Alzheimer's disease. GSK-3β directly phosphorylates tau protein, and inhibition by PF-04802367 has been shown to effectively reduce this phosphorylation in cellular models.[1]

Additionally, GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. By phosphorylating β-catenin, GSK-3β marks it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by PF-04802367 leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used to characterize the interaction of PF-04802367 with GSK-3β.

Recombinant GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

PF-04802367 (or other test inhibitors)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well white opaque plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of PF-04802367 in DMSO, followed by a further dilution in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of inhibitor solution (or DMSO for control).

-

2 µL of enzyme solution (recombinant GSK-3β diluted in Kinase Assay Buffer).

-

2 µL of substrate/ATP mix (substrate peptide and ATP diluted in Kinase Assay Buffer).

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and catalyzes a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Tau Phosphorylation Assay

This assay measures the ability of an inhibitor to block GSK-3β-mediated phosphorylation of its substrate, tau, within a cellular environment.

Materials:

-

Chinese Hamster Ovary (CHO) cell line stably over-expressing GSK-3β and its substrate tau.[1]

-

Cell culture medium and supplements.

-

PF-04802367 (or other test inhibitors).

-

Lysis buffer.

-

Antibodies:

-

Primary antibody against phosphorylated tau (e.g., AT8).

-

Primary antibody for total tau (for normalization).

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

-

ELISA plates or Western blot equipment.

Procedure:

-

Cell Culture and Treatment:

-

Plate the stable CHO-GSK-3β/tau cells in 96-well plates and culture until they reach appropriate confluency.

-

Treat the cells with various concentrations of PF-04802367 for a specified time (e.g., 1 hour).

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer to release cellular proteins.

-

-

Quantification of Phospho-Tau (ELISA method):

-

Coat ELISA plates with a capture antibody for total tau.

-

Add cell lysates to the wells and incubate to allow tau protein to bind.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody specific for phosphorylated tau (e.g., AT8).

-

Wash and add the enzyme-linked secondary antibody.

-

Add a substrate that produces a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the phospho-tau signal to the total tau amount.

-

Calculate the percent inhibition of tau phosphorylation for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, elucidating the precise molecular interactions.

Procedure Outline:

-

Protein Expression and Purification: Express and purify a high-quality, stable form of the GSK-3β kinase domain.

-

Co-crystallization:

-

Prepare a solution of the purified GSK-3β protein.

-

Add PF-04802367 in slight molar excess to the protein solution to ensure saturation of the binding sites.

-

Incubate to allow for the formation of the protein-inhibitor complex.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain high-quality crystals of the complex.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the electron density map.

-

Use molecular replacement with a known GSK-3β structure to solve the phase problem.

-

Build the molecular model of the PF-04802367-GSK-3β complex into the electron density map.

-

Refine the model to improve its fit with the experimental data, resulting in the final high-resolution structure.

-

Conclusion

PF-04802367 is a powerful pharmacological tool characterized by its potent, selective, and ATP-competitive inhibition of GSK-3β. Its mechanism of action, elucidated through detailed biochemical, cellular, and structural studies, provides a clear framework for its application in neuroscience research and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for scientists seeking to utilize or build upon the understanding of this important GSK-3 inhibitor. While its pharmacokinetic properties may be better suited for imaging applications rather than as a therapeutic agent itself, the insights gained from PF-04802367 are invaluable for the future design of next-generation GSK-3 inhibitors.[1][2]

References

- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]

- 4. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

The Binding Site of PF-04802367 on GSK-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mechanism of PF-04802367, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The document details the precise binding site, molecular interactions, quantitative binding affinities, and the experimental protocols used to elucidate these characteristics.

Overview of PF-04802367 and GSK-3

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and neurodevelopment.[1][2][3] Its dysregulation is linked to various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers.[1][3][4] PF-04802367, also known as PF-367, has been identified as one of the most selective and potent antagonists of GSK-3 developed to date.[1][2][5][6] It is an ATP-competitive inhibitor that has demonstrated efficacy in modulating the phosphorylation of tau, a key protein in neurodegenerative diseases, both in vitro and in vivo.[1][4][5][7]

Binding Site and Molecular Interactions

X-ray crystallography studies have revealed that PF-04802367 is a Type I kinase inhibitor, binding to the ATP-binding site located between the N- and C-terminal lobes of the GSK-3β enzyme.[1] The co-crystal structure, resolved at 2.2 Å (PDB ID: 5K5N), provides a detailed map of the molecular interactions responsible for its high potency and selectivity.[1][7]

The key interactions are:

-

Hinge Region Interaction: The oxazole and amide nitrogens of PF-04802367 form crucial donor-acceptor hydrogen bonds with the backbone of Valine 135 in the hinge region of the ATP site.[1]

-

Non-Classical Hydrogen Bond: The carbon at the 2-position of the inhibitor's oxazole ring forms a non-classical hydrogen bond with the carbonyl oxygen of Aspartate 133.[1]

-

Hydrophobic and Cation-π Interactions: The inhibitor's phenyl ring is positioned between residues of the P-loop and the C-lobe.[1] The 4-methoxy group on this ring extends towards the conserved Lysine 85 and Phenylalanine 67.[1] Furthermore, the inhibitor achieves its high potency and selectivity through strong cation-π interactions with a structurally rigid arginine residue (Arg141) at the ATP site.[1][7]

-

Displacement of Water: The chlorine atom at the 3-position of the phenyl ring displaces a bound water molecule, which contributes to the increased potency observed in analogs with a halogen or methyl group at this position.[1]

Figure 1: Key molecular interactions between PF-04802367 and the GSK-3β active site.

Quantitative Binding and Activity Data

The potency of PF-04802367 has been quantified through various enzymatic and cell-based assays. The inhibitor is highly effective against both GSK-3 isoforms (α and β) and demonstrates exceptional selectivity.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | GSK-3β | 2.1 nM | Recombinant Human Enzyme Assay | [1][8][9] |

| IC₅₀ | GSK-3β | 1.1 nM | ADP-Glo Assay | [1][8][9] |

| IC₅₀ | GSK-3β | 9.0 nM | Mobility Shift Assay | [1][8] |

| IC₅₀ | GSK-3α | 10.0 nM | Mobility Shift Assay | [1][8] |

| IC₅₀ | Tau Phosphorylation | 466 nM | CHO Cell Line Over-expressing GSK-3β | [1][8] |

| Selectivity | GSK-3α/β vs. 240 Kinases | >450-fold | Kinase Panel Screening | [1] |

Structural Data Summary

The structural basis for the potent and selective inhibition by PF-04802367 is derived from high-resolution X-ray crystallography.

| Parameter | Value | Reference |

| PDB ID | 5K5N | [1][7] |

| Target | Human GSK-3β | [1] |

| Ligand | PF-04802367 (PF-367) | [1] |

| Method | X-ray Diffraction | [1] |

| Resolution | 2.2 Å | [1] |

Experimental Protocols

The determination of the binding site and affinity of PF-04802367 involved several key experimental methodologies.

X-ray Crystallography

The co-crystal structure of GSK-3β in complex with PF-04802367 was determined through X-ray crystallography. The general workflow for this process is as follows:

-

Protein Expression and Purification: Human GSK-3β is expressed, typically in an insect cell or E. coli system, and purified to high homogeneity using chromatographic techniques.

-

Co-crystallization: The purified GSK-3β protein is incubated with a molar excess of PF-04802367. This complex is then subjected to crystallization screening under various buffer, precipitant, and temperature conditions to obtain diffraction-quality crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are recorded.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement, and the model of the protein-ligand complex is built and refined to fit the experimental data, yielding the final atomic coordinates.

Figure 2: General experimental workflow for determining the co-crystal structure.

Enzyme Inhibition Assays

-

Recombinant Enzyme and ADP-Glo™ Assays: These are in vitro biochemical assays used to measure the direct inhibitory effect of PF-04802367 on the enzymatic activity of purified recombinant human GSK-3β. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[8][9]

-

Mobility Shift Assay: This method measures the inhibition of both GSK-3α and GSK-3β isoforms. It relies on the differential migration of a phosphorylated versus a non-phosphorylated substrate peptide in an electric field.[1][8]

Cell-Based Tau Phosphorylation Assay

To confirm target engagement in a cellular context, a stable Chinese Hamster Ovary (CHO) cell line over-expressing both GSK-3β and its substrate, tau, was utilized. The ability of PF-04802367 to inhibit the phosphorylation of tau within these cells was quantified, providing a cellular IC₅₀ value.[1][8]

Conclusion

PF-04802367 binds potently and selectively to the ATP-binding site of GSK-3β. The binding is characterized by a network of hydrogen bonds to the hinge region (Val135), a non-classical hydrogen bond (Asp133), and crucial cation-π interactions (Arg141). This detailed structural and quantitative understanding of its binding mode provides a solid foundation for its use as a pharmacological tool and as a lead compound for the development of therapeutics and PET imaging agents targeting GSK-3.[1][5]

References

- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]

- 3. GSK-3 - Wikipedia [en.wikipedia.org]

- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

PF-04802367: A Technical Guide on a Novel GSK-3 Inhibitor for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04802367, a potent and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and its potential relevance to Alzheimer's disease (AD) therapeutics and diagnostics. This document summarizes key preclinical findings, outlines experimental methodologies, and visualizes the underlying molecular pathways.

Introduction: Targeting GSK-3 in Alzheimer's Disease

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a critical therapeutic target in Alzheimer's disease.[1][2] Dysregulation of GSK-3 activity is implicated in two of the central pathological hallmarks of AD: the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which can result in the production of amyloid-beta (Aβ) peptides.[2][3] As such, the development of selective GSK-3 inhibitors is a promising strategy for disease modification.

PF-04802367, also known as PF-367, is a novel, potent, and highly selective, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1][4] Its development has provided a valuable tool for investigating the role of GSK-3 in AD pathology and has shown potential as both a therapeutic lead and a positron emission tomography (PET) neuroimaging agent.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PF-04802367 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell/Enzyme System | Reference |

| GSK-3β IC50 | 2.1 nM | Recombinant human GSK-3β enzyme assay | [1] |

| GSK-3β IC50 | 1.1 nM | ADP-Glo assay | [1] |

| GSK-3α IC50 | 10.0 nM | Mobility shift assay | [1] |

| GSK-3β IC50 | 9.0 nM | Mobility shift assay | [1] |

| Tau Phosphorylation IC50 | 466 nM | Stable inducible CHO cell line over-expressing GSK-3β and tau | [1] |

| Kinase Selectivity | Highly selective for GSK-3α/β against a panel of 240 kinases | Kinome pathway analysis | [1] |

Table 2: In Vitro ADME and Safety Profile

| Parameter | Value | Assay | Reference |

| Human Hepatic Microsomal Stability (t1/2) | 78.7 min | In vitro metabolism assay | [1] |

| Passive Permeability (MDCK-MDR cell line) | >20 × 10−6 cm/sec | Cell-based permeability assay | [1] |

| P-glycoprotein Efflux (BA/AB ratio) | 1.26 | MDCK-MDR cell line | [1] |

| Cell Viability IC50 (Cytotoxicity) | 117 μM | THLE cytotoxicity assay | [1] |

| hERG Screening IC50 | >100 μM | hERG screening assay | [1] |

| Gene Toxicity | Negative | In vitro micronucleus assay and Ames Test | [1] |

Table 3: In Vivo Efficacy in Rodent Models

| Animal Model | Administration | Dose | Effect | Reference | |---|---|---|---| | Sprague-Dawley Rats | Subcutaneous (single dose) | 50 mg/kg | 76% reduction in brain pTau levels and 92% reduction in muscle pGS levels after 1 hour. |[1] | | Sprague-Dawley Rats | Oral | Not specified | Up to 83% inhibition of pTau after 1 hour; at least 50% reduction after 7 hours. |[1] | | Tg4510 mice (human tauopathy model) | Not specified | Not specified | Similar modulation of pTau levels as observed in rats. |[1] |

Signaling Pathway and Mechanism of Action

PF-04802367 exerts its effects by directly inhibiting the kinase activity of GSK-3. The diagram below illustrates the central role of GSK-3 in Alzheimer's disease pathology and the proposed mechanism of action for PF-04802367.

References

- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PF-04802367 on the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04802367 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] GSK-3 is a critical negative regulator of the canonical Wnt signaling pathway.[4][5] By inhibiting GSK-3, PF-04802367 prevents the phosphorylation and subsequent degradation of β-catenin, a key effector of the Wnt pathway. This leads to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes. This guide provides an in-depth technical overview of the effects of PF-04802367 on the Wnt signaling pathway, including quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

PF-04802367, also known as PF-367, is an oxazole-4-carboxamide derivative that acts as a Type I kinase inhibitor, binding to the ATP-binding site of GSK-3.[6] It exhibits high selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β.[2] The primary consequence of GSK-3 inhibition by PF-04802367 in the context of Wnt signaling is the stabilization of β-catenin. In the absence of a Wnt signal, GSK-3, as part of a "destruction complex" with Axin, APC, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. PF-04802367 blocks this initial phosphorylation step, thereby activating the canonical Wnt signaling cascade.

Quantitative Data

The following tables summarize the in vitro and cellular potency of PF-04802367 in modulating GSK-3 activity and Wnt signaling-related events.

| Assay Type | Target | IC50 (nM) | Reference |

| Recombinant Human GSK-3β Enzyme Assay | GSK-3β | 2.1 | [1][2][3] |

| ADP-Glo Assay | GSK-3β | 1.1 | [1][2][3] |

| Mobility Shift Assay | GSK-3α | 10.0 | [2] |

| Mobility Shift Assay | GSK-3β | 9.0 | [2] |

Table 1: In Vitro Inhibitory Activity of PF-04802367 against GSK-3.

| Cellular Assay | Cell Line | EC50 (µM) | Endpoint Measured | Reference |

| β-catenin Translocation Assay | HeLa | 6.2 | Nuclear β-catenin accumulation | [2] |

| TOPFlash Reporter Gene Assay | U2OS | 20.6 | TCF/LEF-mediated transcription | [2] |

| Ki-67 Incorporation Assay | HeLa | 9.0 | Cell proliferation | [2] |

Table 2: Cellular Activity of PF-04802367 in Wnt Signaling-Related Assays.

Signaling Pathway and Experimental Workflow Visualizations

Canonical Wnt signaling pathway and the inhibitory action of PF-04802367.

Experimental workflow for evaluating PF-04802367's effect on Wnt signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Recombinant Human GSK-3β Enzyme Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to GSK-3β activity.

-

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

PF-04802367 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of PF-04802367 in kinase buffer.

-

In a 384-well plate, add 1 µL of the PF-04802367 dilution or DMSO vehicle control.

-

Add 2 µL of recombinant GSK-3β enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for GSK-3β.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of PF-04802367 and determine the IC50 value using a suitable non-linear regression model.

-

β-catenin Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of β-catenin from the cytoplasm to the nucleus upon GSK-3 inhibition.

-

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

PF-04802367

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 5% goat serum)

-

Primary antibody against β-catenin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Microscopy-grade coverslips and slides

-

Fluorescence microscope with image analysis software

-

-

Procedure:

-

Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PF-04802367 or DMSO vehicle for a specified time (e.g., 6-24 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of β-catenin in a significant number of cells for each treatment condition.

-

Determine the EC50 value for β-catenin nuclear translocation by plotting the ratio against the log of the PF-04802367 concentration.

-

TOPFlash Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

-

Materials:

-

U2OS cells (or other suitable cell line)

-

TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPFlash (mutated TCF/LEF sites, as a negative control) plasmids

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

PF-04802367

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect U2OS cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium and treat the cells with a range of concentrations of PF-04802367 or a vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of reporter activity by dividing the normalized TOPFlash activity by the normalized FOPFlash activity for each condition.

-

Determine the EC50 value by plotting the fold induction against the log of the PF-04802367 concentration.

-

Ki-67 Incorporation Assay for Cell Proliferation

This assay quantifies cell proliferation by detecting the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle.

-

Materials:

-

HeLa cells

-

Cell culture medium

-

PF-04802367

-

Fixation and permeabilization buffers

-

Anti-Ki-67 antibody conjugated to a fluorophore

-

Flow cytometer

-

-

Procedure:

-

Seed HeLa cells in a multi-well plate and treat with various concentrations of PF-04802367 for a period that allows for cell division (e.g., 48-72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells using a suitable fixation buffer (e.g., ethanol or paraformaldehyde-based).

-

Permeabilize the cells to allow antibody access to the nucleus.

-

Stain the cells with a fluorescently conjugated anti-Ki-67 antibody.

-

Analyze the percentage of Ki-67 positive cells using a flow cytometer.

-

Determine the EC50 for the effect on cell proliferation by plotting the percentage of Ki-67 positive cells against the log of the PF-04802367 concentration.

-

Conclusion

PF-04802367 is a well-characterized, potent, and selective inhibitor of GSK-3 that serves as a powerful tool for studying the Wnt signaling pathway. Its ability to robustly activate canonical Wnt signaling through the stabilization of β-catenin has been demonstrated through a variety of in vitro and cellular assays. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing PF-04802367 to investigate the multifaceted roles of Wnt signaling in health and disease.

References

- 1. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

PF-04802367: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04802367, also known as PF-367, is a highly potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3).[1][2][3] This document provides an in-depth technical overview of the cellular pathways modulated by PF-04802367, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. As a well-characterized GSK-3 inhibitor, PF-04802367 serves as a critical tool for investigating the multifaceted roles of GSK-3 in cellular processes and its implications in various disease states, including neurodegenerative disorders.[2][4][5][6]

Core Mechanism of Action: Inhibition of GSK-3

PF-04802367 is a Type I kinase inhibitor that directly targets the ATP-binding pocket of both GSK-3 isoforms, GSK-3α and GSK-3β.[2] X-ray crystallography studies of PF-04802367 co-crystallized with GSK-3β have revealed that it binds between the N- and C-terminal lobes of the kinase.[2] This binding is stabilized by hydrogen bonds between the oxazole and amide nitrogens of PF-04802367 and the valine 135 residue in the ATP-binding site, as well as cation-π interactions with a key arginine residue, contributing to its high potency and selectivity.[2][5]

Quantitative Inhibition Data

The inhibitory activity of PF-04802367 against GSK-3 has been quantified across various in vitro assays.

| Assay Type | Target | IC50 Value | Reference |

| Recombinant Human GSK-3β Enzyme Assay | GSK-3β | 2.1 nM | [1][2][3] |

| ADP-Glo Kinase Assay | GSK-3 | 1.1 nM | [1][2][3] |

| Mobility Shift Assay | GSK-3α | 10.0 nM | [2][3] |

| Mobility Shift Assay | GSK-3β | 9.0 nM | [2][3] |

| Stable Inducible CHO Cell Tau Phosphorylation Assay | GSK-3β | 466 nM | [2][3] |

Cellular Pathways Modulated by PF-04802367

By inhibiting GSK-3, PF-04802367 influences a multitude of downstream signaling pathways critical for various cellular functions.

Tau Phosphorylation Pathway

GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau.[2][4] Hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. PF-04802367 has been demonstrated to effectively reduce tau phosphorylation both in vitro and in vivo.[2][4][5] In cellular models, PF-04802367 inhibited the phosphorylation of tau in a stable inducible CHO cell line over-expressing both GSK-3β and tau.[2][3] In vivo studies in rats showed that a single 50 mg/kg subcutaneous dose of PF-04802367 resulted in a 76% reduction in phosphorylated tau (pTau) levels in the brain after one hour.[2]

Figure 1: PF-04802367 inhibits GSK-3, preventing tau phosphorylation.

Glycogen Metabolism

GSK-3 phosphorylates and inactivates glycogen synthase, a key enzyme in glycogen synthesis. Inhibition of GSK-3 by PF-04802367 leads to a decrease in the phosphorylation of glycogen synthase (pGS), thereby promoting glycogen synthesis. In vivo studies in rats demonstrated a 92% reduction of pGS in skeletal muscle one hour after a 50 mg/kg subcutaneous dose of PF-04802367.[2]

Figure 2: PF-04802367 promotes glycogen synthesis via GSK-3 inhibition.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by PF-04802367 mimics Wnt signaling by preventing β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and subsequent activation of target gene transcription. PF-04802367 has been shown to induce right shifts in β-catenin translocation in HeLa cells with an EC50 of 6.2 μM.[3]

Figure 3: PF-04802367 stabilizes β-catenin, activating Wnt target genes.

Experimental Protocols

Detailed protocols for key assays used to characterize PF-04802367 are outlined below.

Recombinant Human GSK-3β Enzyme Assay

This assay quantifies the direct inhibitory effect of PF-04802367 on the enzymatic activity of recombinant GSK-3β.

-

Principle: Measurement of the transfer of a phosphate group from ATP to a specific GSK-3 substrate peptide. The amount of phosphorylated substrate is then quantified.

-

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for the phosphorylated substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

PF-04802367 at various concentrations

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or specific antibodies and detection systems for non-radioactive assays)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSK-3 substrate peptide, and recombinant GSK-3β enzyme.

-

Add PF-04802367 at a range of concentrations to the reaction mixture and incubate for a defined period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

-

Quantify the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the PF-04802367 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

-

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.

-

Materials:

-

GSK-3 enzyme and substrate

-

ADP-Glo™ Kinase Assay kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

PF-04802367 at various concentrations

-

Kinase reaction buffer

-

-

Procedure:

-

Set up the kinase reaction with GSK-3, substrate, ATP, and varying concentrations of PF-04802367.

-

Incubate to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP.

-

Incubate to allow for complete ATP depletion.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 value from the dose-response curve.

-

Cellular Tau Phosphorylation Assay

This assay measures the ability of PF-04802367 to inhibit GSK-3β activity within a cellular context.

-

Principle: Utilization of a cell line, such as Chinese Hamster Ovary (CHO) cells, that is stably transfected to overexpress both GSK-3β and its substrate, tau. The level of phosphorylated tau is measured in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Stable inducible CHO cell line over-expressing GSK-3β and tau

-

Cell culture medium and reagents

-

Inducing agent (if the expression is inducible)

-

PF-04802367 at various concentrations

-

Lysis buffer

-

Antibodies specific for phosphorylated tau (e.g., AT8) and total tau

-

Detection system (e.g., Western blot or ELISA)

-

-

Procedure:

-

Plate the stable CHO cells and allow them to adhere.

-

If necessary, add the inducing agent to induce the expression of GSK-3β and tau.

-

Treat the cells with a range of concentrations of PF-04802367 for a specified duration.

-

Lyse the cells to extract the proteins.

-

Measure the levels of phosphorylated tau and total tau using a suitable method like Western blotting or ELISA.

-

Normalize the phosphorylated tau signal to the total tau signal.

-

Determine the IC50 value by plotting the normalized pTau levels against the inhibitor concentration.

-

Experimental Workflow Visualization

Figure 4: A logical workflow for the characterization of PF-04802367.

Conclusion

PF-04802367 is a powerful and specific chemical probe for interrogating the function of GSK-3 in cellular signaling. Its ability to potently inhibit GSK-3 and consequently modulate key pathways such as tau phosphorylation and Wnt/β-catenin signaling makes it an invaluable tool for research in neurobiology, oncology, and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers utilizing PF-04802367 in their investigations. While its pharmacokinetic properties may not be ideal for a therapeutic agent, its utility as a research tool and a scaffold for developing PET radiotracers is well-established.[2][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (PF-04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]

PF-04802367: A Technical Guide for Investigating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04802367 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] With demonstrated brain permeability and in vivo efficacy in modulating GSK-3 activity, PF-04802367 presents a valuable pharmacological tool for the study of neuroinflammatory processes.[1][2][3] GSK-3 is a critical kinase that regulates a multitude of cellular processes, including the inflammatory responses of key central nervous system (CNS) cells like microglia and astrocytes. This guide provides an in-depth overview of PF-04802367, its mechanism of action in the context of neuroinflammation, and detailed experimental protocols to facilitate its use in preclinical research.

Introduction to PF-04802367

N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide, also known as PF-04802367 or PF-367, was developed by Pfizer.[1][2][3] While initially investigated for its role in modulating tau phosphorylation in the context of Alzheimer's disease, its potent inhibition of GSK-3 makes it a relevant tool for exploring the broader role of this kinase in neurological disorders, including the significant contributions of neuroinflammation.

Physicochemical Properties and Formulation

Proper handling and formulation of PF-04802367 are critical for reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClN₅O₃ | [4] |

| Molecular Weight | 361.78 g/mol | [4] |

| Appearance | White to beige solid powder | [5] |

| Solubility | DMSO: ≥ 20 mg/mL | [5] |

| Storage | Solid: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |

Formulation for In Vivo Studies: For intraperitoneal or subcutaneous administration, PF-04802367 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh solutions for in vivo experiments.

Mechanism of Action in Neuroinflammation

GSK-3β is a key regulator of inflammatory signaling pathways in glial cells. Its constitutive activity can promote the production of pro-inflammatory mediators. PF-04802367, by inhibiting GSK-3, can attenuate these inflammatory responses.

Modulation of NF-κB Signaling

A primary mechanism through which GSK-3 inhibition mitigates neuroinflammation is by modulating the Nuclear Factor-kappa B (NF-κB) pathway. GSK-3β can positively regulate NF-κB activation, a central transcription factor for pro-inflammatory cytokine production. Inhibition of GSK-3β has been shown to suppress the activation of NF-κB in microglia, thereby reducing the expression of inflammatory genes.

Impact on Microglia and Astrocyte Activation

Neuroinflammation is characterized by the activation of microglia and astrocytes. Activated microglia can release a host of pro-inflammatory cytokines, chemokines, and reactive oxygen species. GSK-3 inhibition has been shown to reduce the morphological signs of microglial activation and suppress the production of inflammatory mediators. Similarly, GSK-3 is involved in astrocyte reactivity, and its inhibition can modulate astrocyte-mediated inflammatory responses.

Quantitative Data

PF-04802367 exhibits high potency and selectivity for GSK-3 isoforms.

Table 1: In Vitro Potency of PF-04802367

| Target | Assay | IC₅₀ (nM) | Source |

| GSK-3β (human, recombinant) | Enzyme Assay | 2.1 | |

| GSK-3β | ADP-Glo Assay | 1.1 | |

| GSK-3α | Mobility Shift Assay | 10.0 | [7] |

| GSK-3β | Mobility Shift Assay | 9.0 | [7] |

| Tau Phosphorylation (in CHO cells) | Cellular Assay | 466 |

Table 2: Selectivity of PF-04802367

| Kinase Panel | Selectivity Fold (over GSK-3α/β) | Source |

| 240 Kinases | > 450-fold for most kinases tested | |

| CDK2 | > 1000-fold |

Table 3: In Vivo Pharmacodynamics of PF-04802367 in Rats

| Dose (mg/kg, s.c.) | Time Point | % Inhibition of Tau Phosphorylation (Brain) | Source |

| 50 | 1 hour | 76% | |

| 50 | 7 hours | ~50% |

Experimental Protocols

The following protocols are provided as a starting point for investigating the effects of PF-04802367 on neuroinflammation. These are based on established models and methodologies used for other GSK-3 inhibitors and can be adapted for PF-04802367.

In Vitro Model: LPS-Stimulated Microglia

This protocol details the assessment of the anti-inflammatory effects of PF-04802367 on lipopolysaccharide (LPS)-stimulated microglial cells.

Objective: To determine the effect of PF-04802367 on the production of pro-inflammatory mediators in activated microglia.

Materials:

-

BV-2 microglial cell line or primary microglia

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

PF-04802367

-

DMSO (for stock solution)

-

Reagents for Nitric Oxide (Griess Reagent), and Cytokine (ELISA kits for TNF-α, IL-6, IL-1β) measurement

-

Reagents for Western blotting (antibodies for p-p65, p65, Iba1, and a loading control)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting) and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of PF-04802367 in DMSO.

-

Pre-treat cells with varying concentrations of PF-04802367 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 6 hours for gene expression, 24 hours for cytokine release).

-

Sample Collection:

-

Collect the cell culture supernatant for nitric oxide and cytokine analysis.

-

Lyse the cells for protein extraction for Western blotting.

-

-

Analysis:

-

Nitric Oxide Measurement: Use the Griess reagent to measure nitrite levels in the supernatant as an indicator of nitric oxide production.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Western Blotting: Analyze the expression and phosphorylation of key inflammatory signaling proteins such as NF-κB p65 and the microglial activation marker Iba1.

-

In Vivo Model: LPS-Induced Systemic Inflammation

This protocol describes the evaluation of PF-04802367 in a mouse model of LPS-induced neuroinflammation.

Objective: To assess the ability of PF-04802367 to reduce neuroinflammatory markers in the brain following systemic inflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

PF-04802367

-

Vehicle for PF-04802367 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Saline

-

Anesthesia

-

Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

-

Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP)

-

Reagents for qPCR (e.g., RNA extraction kits, primers for TNF-α, IL-6, IL-1β)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Treatment Groups: Divide mice into groups (e.g., Vehicle + Saline, Vehicle + LPS, PF-04802367 + LPS).

-

PF-04802367 Administration: Administer PF-04802367 (e.g., 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

LPS Administration: After a pre-treatment period (e.g., 1 hour), administer LPS (e.g., 0.5-1 mg/kg, i.p.) or saline.

-

Time Course: Euthanize mice at a specific time point after LPS injection (e.g., 4-24 hours) to assess the peak inflammatory response.

-

Tissue Collection:

-

Perfuse the animals with saline followed by 4% paraformaldehyde for immunohistochemistry.

-

For molecular analysis, rapidly dissect the brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.

-

-

Analysis:

-

Immunohistochemistry: Process the brain tissue for sectioning and perform immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation markers.

-

qPCR: Extract RNA from the brain tissue and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

Conclusion

PF-04802367 is a highly potent and selective GSK-3 inhibitor with favorable CNS properties, making it an excellent tool for investigating the role of GSK-3 in neuroinflammation. By modulating key inflammatory pathways in microglia and astrocytes, PF-04802367 can be utilized in both in vitro and in vivo models to dissect the molecular mechanisms underlying neuroinflammatory processes and to evaluate the therapeutic potential of GSK-3 inhibition in various neurological disorders. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate PF-04802367 into their studies of neuroinflammation.

References

- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLYCOGEN SYNTHASE KINASE-3 REGULATES MICROGLIAL MIGRATION, INFLAMMATION, AND INFLAMMATION-INDUCED NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase-3 regulates microglial migration, inflammation, and inflammation-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSK3β modulates NF-κB activation and RelB degradation through site-specific phosphorylation of BCL10 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-04802367 in Synaptic Plasticity: A Technical Guide for Researchers

An In-depth Examination of a Highly Selective GSK-3 Inhibitor and its Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of PF-04802367, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its putative role in synaptic plasticity. While direct experimental evidence of PF-04802367's effects on long-term potentiation (LTP) and long-term depression (LTD) is not yet extensively documented in publicly available literature, this document extrapolates its likely impact based on the well-established role of GSK-3 in these fundamental processes of learning and memory. This guide details the mechanism of action of PF-04802367, presents relevant quantitative data, outlines detailed experimental protocols for investigating its effects on synaptic plasticity, and provides visualizations of the key signaling pathways. This resource is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by synaptic dysfunction.

Introduction to PF-04802367

PF-04802367, scientifically known as N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide, is a small molecule inhibitor that demonstrates exceptional selectivity for Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell differentiation, and apoptosis. In the central nervous system, GSK-3 is a critical regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.

Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. As a highly selective inhibitor, PF-04802367 presents a valuable research tool and a potential therapeutic agent for these conditions.

Mechanism of Action

PF-04802367 functions as a Type I kinase inhibitor, binding to the ATP-binding site of GSK-3β.[1] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating their activity. X-ray crystallography studies have revealed that the oxazole and amide nitrogens of PF-04802367 form hydrogen bonds with Valine-135 in the ATP-binding pocket of GSK-3β, contributing to its high potency and selectivity.[1]

Quantitative Data

The following tables summarize the key quantitative data for PF-04802367 based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of PF-04802367

| Parameter | Value | Assay Type | Reference |

| IC50 for GSK-3β | 2.1 nM | Recombinant human GSK-3β enzyme assay | [1] |

| IC50 for GSK-3β | 1.1 nM | ADP-Glo assay | [1] |

| IC50 for GSK-3α | 10.0 nM | Mobility shift assay | [1] |

| IC50 for GSK-3β | 9.0 nM | Mobility shift assay | [1] |

Table 2: In Vivo Pharmacodynamic Effects of PF-04802367 in Rats

| Dosage and Administration | Effect | Time Point | Reference |

| 50 mg/kg, subcutaneous | 76% reduction of pTau levels in the brain | 1 hour post-administration | [1] |

| 50 mg/kg, subcutaneous | 92% reduction of phospho-glycogen synthase (pGS) in skeletal muscle | 1 hour post-administration | [1] |

The Role of GSK-3 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to a long-lasting increase in signal transmission between neurons.

-

Long-Term Depression (LTD): A persistent weakening of synapses following low-frequency stimulation, resulting in a long-lasting decrease in synaptic efficacy.

GSK-3 is a key player in the bidirectional regulation of synaptic plasticity. Generally, inhibition of GSK-3 is permissive for LTP induction, while its activation is required for LTD .

GSK-3 in Long-Term Potentiation (LTP)

The induction of N-methyl-D-aspartate receptor (NMDAR)-dependent LTP is associated with an increase in intracellular calcium, which activates protein kinases such as CaMKII and Protein Kinase B (Akt). Akt, in turn, phosphorylates GSK-3β at Serine 9, leading to its inhibition. This inhibition of GSK-3 is thought to be a crucial step in the signaling cascade that leads to the strengthening of synaptic connections.

GSK-3 in Long-Term Depression (LTD)

Conversely, the induction of NMDAR-dependent LTD is associated with a smaller, more prolonged increase in intracellular calcium, which activates protein phosphatases. These phosphatases can dephosphorylate and activate GSK-3. Active GSK-3 then phosphorylates downstream targets that are involved in the internalization of AMPA receptors from the postsynaptic membrane, a key mechanism underlying LTD.

Predicted Role of PF-04802367 in Synaptic Plasticity

Based on its high selectivity as a GSK-3 inhibitor, PF-04802367 is predicted to modulate synaptic plasticity by:

-

Facilitating Long-Term Potentiation (LTP): By inhibiting GSK-3, PF-04802367 would likely lower the threshold for LTP induction, making it easier for synapses to be strengthened.

-

Inhibiting Long-Term Depression (LTD): The inhibition of GSK-3 by PF-04802367 is expected to prevent the molecular cascade leading to AMPA receptor internalization, thereby blocking the induction of LTD.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of PF-04802367 on synaptic plasticity in rodent hippocampal slices.

Preparation of Acute Hippocampal Slices

-

Anesthetize a young adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.

-

Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2) at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

-

Place a hippocampal slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20 minutes before applying any experimental manipulations.

Long-Term Potentiation (LTP) Induction Protocol

-

After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is one or more trains of 100 Hz stimulation for 1 second.

-

To investigate the effect of PF-04802367, pre-incubate the slices with the desired concentration of the compound (e.g., 1-100 nM, dissolved in DMSO with the final DMSO concentration kept below 0.1%) for at least 20-30 minutes before HFS.

-

Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Compare the degree of potentiation in slices treated with PF-04802367 to control slices treated with vehicle (DMSO).

Long-Term Depression (LTD) Induction Protocol

-

After establishing a stable baseline, apply a low-frequency stimulation (LFS) protocol to induce LTD. A typical protocol consists of 900 pulses delivered at 1 Hz.

-

To test the effect of PF-04802367, pre-incubate the slices with the compound for 20-30 minutes before LFS.

-

Continue to record fEPSPs for at least 60 minutes post-LFS to measure the magnitude and persistence of LTD.

-

Compare the level of depression in PF-04802367-treated slices to vehicle-treated control slices.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in synaptic plasticity and the proposed point of intervention for PF-04802367.

Caption: Signaling pathway for LTP induction.

Caption: Signaling pathway for LTD induction.

Caption: Experimental workflow for studying PF-04802367.

Conclusion

PF-04802367 is a potent and highly selective GSK-3 inhibitor with significant potential as a tool for neuroscience research and as a therapeutic agent. Based on the established role of GSK-3 in synaptic plasticity, it is strongly hypothesized that PF-04802367 will facilitate LTP and inhibit LTD. The experimental protocols outlined in this guide provide a framework for rigorously testing this hypothesis. Further research into the effects of PF-04802367 on synaptic plasticity is warranted and will be crucial in elucidating its potential for treating cognitive deficits associated with a range of neurological and psychiatric disorders.

References

- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

PF-04802367 solubility in DMSO and cell culture media

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of PF-04802367 in Dimethyl Sulfoxide (DMSO) and its application in cell culture media. It includes protocols for stock solution preparation and dilution for in vitro experiments, alongside visual representations of its mechanism of action and experimental workflows.

Introduction to PF-04802367

PF-04802367, also known as PF-367, is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits inhibitory activity against both GSK-3α and GSK-3β isoforms with IC50 values of 10.0 nM and 9.0 nM, respectively.[3] In enzymatic assays, the IC50 for recombinant human GSK-3β is 2.1 nM.[2][4] Due to its role in various cellular processes, GSK-3 is a target in several diseases, and PF-04802367 serves as a valuable tool for studying its function.[5] A key area of investigation for PF-04802367 is its ability to modulate the phosphorylation of tau protein, which is implicated in neurodegenerative diseases like Alzheimer's.[2][5]

Solubility Data

The solubility of PF-04802367 has been determined in various solvents. The following table summarizes the quantitative solubility data. It is important to note that for DMSO, using a fresh, non-hygroscopic solvent is recommended as moisture can negatively impact solubility.[3][4] For preparing solutions in aqueous media for cell culture, a concentrated stock solution in DMSO is typically prepared first and then diluted to the final working concentration.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 mg/mL[3] | 276.41 mM[3] | Ultrasonic treatment may be needed.[3] Use of newly opened DMSO is recommended.[3] |

| 72 mg/mL[4] | 199.01 mM[4] | ||

| 20 mg/mL[1] | ~55.28 mM | Solution is clear.[1] | |

| Ethanol | 18 mg/mL[4] | ~49.75 mM | |

| Water | Insoluble[4] | N/A | |

| Formulations for in vivo use | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.91 mM | Clear solution.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.91 mM | Clear solution.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.91 mM | Clear solution.[3] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of PF-04802367 in DMSO.

Materials:

-

PF-04802367 powder (Molecular Weight: 361.78 g/mol )

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Pipettes

-

Vortex mixer

-

Water bath sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of PF-04802367 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of PF-04802367.

-

Adding Solvent: Add the calculated volume of fresh DMSO to the vial containing the PF-04802367 powder. To continue the example, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the solution thoroughly for several minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[3] Gentle warming can also be applied if necessary.

-

-

Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[3][4]

This protocol outlines the steps to dilute the DMSO stock solution to a final working concentration in cell culture media for in vitro experiments.

Materials:

-

10 mM PF-04802367 stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile pipette tips and tubes

Procedure:

-

Thawing the Stock: Thaw a single aliquot of the PF-04802367 DMSO stock solution at room temperature.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

-

Final Dilution:

-

Pipette the required volume of the DMSO stock solution directly into the pre-warmed cell culture medium. To minimize the risk of precipitation and cellular toxicity, ensure the final concentration of DMSO in the media is low, typically ≤ 0.5%.

-

For example, to prepare 10 mL of media with a final PF-04802367 concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Mixing: Immediately after adding the compound, mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous solution.

-

Application: Use the freshly prepared medium containing PF-04802367 to treat your cells as required by your experimental design. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.

Visualizations

Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of the GSK-3 component of the destruction complex by PF-04802367.

Caption: Workflow for preparing PF-04802367 stock and working solutions for cell culture experiments.

References

- 1. PF-04802367 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-04802367 in SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-04802367, a highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, in the human neuroblastoma cell line SH-SY5Y. This document outlines detailed protocols for cell culture, differentiation, and subsequent treatment with PF-04802367, along with methods for assessing its biological effects.

Introduction to PF-04802367

PF-04802367 is a potent and highly selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] It has been identified as a valuable tool for studying the role of GSK-3 in various cellular processes, particularly in the context of neurodegenerative diseases where GSK-3 is implicated in tau protein hyperphosphorylation.[3][4][5] Its favorable pharmacokinetic properties also make it a candidate for development as a PET neuroimaging agent for GSK-3 in the central nervous system.[3]

SH-SY5Y Cells as a Neuronal Model

The SH-SY5Y cell line, derived from a human neuroblastoma, is a widely used in vitro model in neuroscience research.[6][7] These cells possess neuroblast-like characteristics and can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers.[6][8] This makes them a suitable system for investigating the effects of compounds like PF-04802367 on neuronal pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-04802367 based on available literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GSK-3β) | 2.1 nM | Recombinant human GSK-3β enzyme assay | [2][9] |

| IC50 (GSK-3β) | 1.1 nM | ADP-Glo assay | [2][9] |

| IC50 (GSK-3α) | 10.0 nM | Mobility shift assay | [1][2] |

| IC50 (GSK-3β) | 9.0 nM | Mobility shift assay | [1][2] |

| IC50 (Tau Phosphorylation) | 466 nM | Stable inducible CHO cell line over-expressing GSK-3β and tau | [2][10] |

| Cell Viability (IC50) | 117 µM | THLE cytotoxicity assay | [2] |

Experimental Protocols

SH-SY5Y Cell Culture

A reliable protocol for maintaining SH-SY5Y cells is crucial for reproducible experimental outcomes.

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix[6]

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% MEM Non-Essential Amino Acids Solution, 1% Penicillin-Streptomycin[6]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 1000 rpm for 5 minutes.

-

Seeding: Resuspend the cell pellet in fresh growth medium and seed into a culture flask at a density of 3 × 10³ to 1 × 10⁵ cells/cm².[7]

-

Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the growth medium every 2-3 days.[6]

-

Passaging: When cells reach 80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge, and resuspend the cells for replating at a 1:2 to 1:3 ratio.[11]

Differentiation of SH-SY5Y Cells into a Neuronal Phenotype

Differentiation enhances the neuronal characteristics of SH-SY5Y cells, making them a more relevant model for studying neuroactive compounds.

Materials:

-

SH-SY5Y cells cultured as described above

-

Basal Differentiation Medium: Growth medium with reduced FBS (e.g., 1%)

-

Retinoic Acid (RA), 10 µM final concentration[6]

-

Brain-Derived Neurotrophic Factor (BDNF), 50 ng/mL final concentration[6]

Procedure:

-

Initiation: Seed SH-SY5Y cells in the desired culture plates. When the cells reach 40-50% confluency, replace the growth medium with basal differentiation medium containing 10 µM RA and 50 ng/mL BDNF.[6]

-

Incubation: Incubate the cells at 37°C and 5% CO2.

-

Medium Change: On day 4, replace the old differentiation medium with fresh basal differentiation medium containing RA and BDNF.[6]

-

Maturation: Continue to incubate the cells until day 7. The differentiated cells should exhibit well-developed neurites and express neuronal markers.[6]

Treatment of Differentiated SH-SY5Y Cells with PF-04802367

This protocol describes the application of PF-04802367 to differentiated SH-SY5Y cells to assess its impact on GSK-3 signaling.

Materials:

-

Differentiated SH-SY5Y cells (from Protocol 2)

-

PF-04802367 stock solution (dissolved in DMSO)[9]

-

Cell culture medium

Procedure:

-